
Wnk-IN-11
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Overview
Description
Mechanism of Action
- WNK kinases are serine/threonine kinases that play a crucial role in regulating ion transport across cell membranes, maintaining blood pressure, and controlling body fluid and electrolyte balance .
- This phosphorylation cascade stimulates ion transport activity in response to hypertonic extracellular conditions, promoting water uptake and restoring normal cell volume .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Biochemical Analysis
Biochemical Properties
Wnk-IN-11 plays a crucial role in biochemical reactions, particularly in the regulation of WNK1 . WNK1 is a kinase that interacts with various enzymes, proteins, and other biomolecules. This compound inhibits WNK1-mediated phosphorylation of the transcription factor OSR1 in HEK293 cells . This interaction is critical for the regulation of ion transport across cell membranes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, WNK1, the primary target of this compound, is known to regulate ion transport across cell membranes, which is crucial for maintaining cellular volume .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It binds to WNK1 in an allosteric manner, inhibiting its activity . This inhibition prevents WNK1 from phosphorylating the transcription factor OSR1 , thereby altering gene expression.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interaction with WNK1 . WNK1 is a key regulator of ion homeostasis, and its inhibition by this compound can impact metabolic flux and metabolite levels .
Subcellular Localization
Given its role as an inhibitor of WNK1, it is likely that it localizes to the same subcellular compartments as WNK1 .
Preparation Methods
The synthesis of WNK-IN-11 involves multiple steps, starting with the preparation of key intermediates. The synthetic route typically includes the following steps:
Formation of the core structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure through substitution reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis process with optimizations for yield and purity.
Chemical Reactions Analysis
WNK-IN-11 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Therapeutic Potential in Cancer
Recent studies have highlighted the role of WNK kinases in cancer progression, including tumor growth and metastasis. WNK-IN-11's potential applications in oncology include:
- Tumor Metastasis Control : In preclinical models, treatment with this compound impaired the ability of NK cells to control tumor metastasis. This indicates that while it may inhibit NK cell function, it could also provide insights into how to modulate immune responses against tumors .
- Dysregulation of Cancer Signaling Pathways : The dysregulation of WNK kinases has been linked to tumor growth and angiogenesis. By targeting these kinases with inhibitors like this compound, researchers aim to explore new avenues for cancer treatment by disrupting these signaling pathways .
Case Studies
Several studies have documented the effects of this compound on various cell types and conditions:
- Natural Killer Cells :
- Cancer Models :
Data Table: Summary of Applications
Comparison with Similar Compounds
WNK-IN-11 is unique compared to other WNK kinase inhibitors due to its high selectivity and potency. Similar compounds include:
WNK463: Another potent WNK kinase inhibitor with a broader target profile.
This compound-d3: A deuterated form of this compound with similar inhibitory properties but improved pharmacokinetic profiles.
These compounds share similar mechanisms of action but differ in their selectivity, potency, and pharmacokinetic properties, making this compound a valuable tool in both research and therapeutic contexts.
Biological Activity
WNK-IN-11 is a selective inhibitor of WNK (With No Lysine) kinases that has garnered attention for its role in modulating various biological processes, particularly in immune responses and cellular signaling pathways. This article delves into the biological activity of this compound, highlighting its effects on the NLRP3 inflammasome, NK cell physiology, and potential therapeutic implications.
Overview of WNK Kinases
WNK kinases are a family of serine/threonine protein kinases that play crucial roles in regulating ion homeostasis, blood pressure, and cellular signaling. The dysregulation of these kinases is implicated in several pathophysiological conditions, including hypertension and inflammatory diseases. This compound specifically targets WNK1 and WNK4, which are known to influence various cellular processes.
NLRP3 Inflammasome Activation
this compound has been shown to enhance the activation of the NLRP3 inflammasome in macrophages. This was evidenced by increased caspase-1 activation and IL-1β production upon treatment with this compound in LPS-primed primary bone marrow-derived macrophages (BMDMs). The compound also promoted pyroptosis, indicated by increased propidium iodide uptake and lactate dehydrogenase (LDH) release when cells were stimulated with ATP or nigericin .
Effects on NK Cells
In natural killer (NK) cells, inhibition of WNK kinases by this compound significantly decreased cell volume, motility, and cytolytic activity. This inhibition was associated with the induction of autophagy via AMPK activation and mTOR signaling inhibition. Additionally, this compound treatment increased phosphorylation of Akt and c-Myc, disrupting the balance between activating kinases and inhibitory phosphatases .
Table 1: Summary of Biological Effects of this compound
Case Studies
-
NLRP3 Inflammasome Study
A study demonstrated that macrophages treated with this compound exhibited a marked increase in NLRP3 oligomerization. This was assessed using immortalized NLRP3-KO BMDMs expressing EGFP-tagged NLRP3. The results indicated that WNK1 functions as a negative regulator of NLRP3 activation, and its inhibition by this compound augments inflammasome activation through enhanced oligomerization . -
Natural Killer Cell Dynamics
In a separate investigation focusing on NK cells, treatment with this compound led to impaired tumor metastasis control when adoptively transferred NK cells were used in tumor-bearing mice models. This highlights the critical role of WNK kinases in regulating NK cell physiology and suggests potential therapeutic avenues for enhancing anti-tumor immunity through targeted inhibition .
Properties
IUPAC Name |
[5-chloro-2-[2-(methylamino)-1,3-thiazol-4-yl]pyridin-4-yl]-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21Cl2N5OS/c1-24-21-26-19(13-30-21)18-10-16(17(23)11-25-18)20(29)28-8-6-27(7-9-28)12-14-2-4-15(22)5-3-14/h2-5,10-11,13H,6-9,12H2,1H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVXAYIXYYOVALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=CS1)C2=NC=C(C(=C2)C(=O)N3CCN(CC3)CC4=CC=C(C=C4)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21Cl2N5OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does Wnk-IN-11 affect the activity of the TRPV4 channel in the ASDN?
A1: Research indicates that this compound significantly reduces both the basal activity and aldosterone-stimulated activity of the transient receptor potential vanilloid 4 (TRPV4) channel in ASDN cells [, ]. This effect stems from this compound's ability to block WNK1, a kinase crucial for regulating TRPV4. Specifically, this compound hinders the translocation of TRPV4 to the apical plasma membrane, thus diminishing its functional expression and ultimately impacting potassium secretion [].
Q2: What evidence suggests a direct interaction between WNK1 and TRPV4 activity?
A2: Studies using Chinese hamster ovary (CHO) cells transfected with TRPV4 and WNK1 provide compelling evidence of a direct interaction []. Co-expression of TRPV4 and WNK1 led to a marked increase in TRPV4-dependent cation currents. Conversely, co-expression with a dominant-negative WNK1 variant (K233M) resulted in decreased currents. This suggests that WNK1 plays both a stimulatory and permissive role in regulating TRPV4 activity, and this compound disrupts this interaction [].
Q3: What are the implications of this compound's impact on WNK1 and TRPV4 for potassium homeostasis?
A3: WNK1, through its regulation of TRPV4, plays a critical role in modulating potassium secretion in the ASDN [, ]. By inhibiting WNK1, this compound indirectly reduces TRPV4 activity. This, in turn, could disrupt the downstream signaling cascade that normally leads to the activation of maxi-K+ channels, ultimately affecting potassium secretion and potentially impacting systemic potassium balance []. Further research is needed to fully elucidate the long-term consequences of this compound on potassium homeostasis.
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